molecular formula C12H9NO2 B8766640 3-(Quinolin-3-yl)acrylic acid

3-(Quinolin-3-yl)acrylic acid

Cat. No.: B8766640
M. Wt: 199.20 g/mol
InChI Key: YBIWIEFOLKWDNV-UHFFFAOYSA-N
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Description

3-(Quinolin-3-yl)acrylic acid is an organic compound that belongs to the quinoline family. It is characterized by a quinoline ring system fused with an acrylic acid moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-3-yl)acrylic acid typically involves the condensation of quinoline derivatives with acrylic acid or its derivatives. One common method is the Pfitzinger reaction, which involves the reaction of isatins with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid, which can then be further modified to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemistry approaches. These include solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(Quinolin-3-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline-3-carboxylic acid, substituted quinolines, and various quinoline derivatives with enhanced biological activity .

Scientific Research Applications

Photovoltaic Applications

Recent studies have highlighted the role of quinoline derivatives, including 3-(Quinolin-3-yl)acrylic acid, in the development of third-generation photovoltaic cells. These compounds have shown promise as materials for enhancing the efficiency of solar cells.

Key Findings:

  • Absorption Spectra : Quinoline derivatives demonstrate favorable absorption characteristics, which are crucial for effective light harvesting in solar cells. The absorption spectra of these compounds typically span a broad range, allowing for the capture of more sunlight .
  • Energy Levels : The energy levels associated with these compounds can be optimized to improve charge transport within photovoltaic devices. For instance, the incorporation of this compound can enhance the open-circuit voltage (Voc) and short-circuit current (Jsc) of solar cells .
  • Device Performance : Devices utilizing quinoline derivatives have achieved efficiencies exceeding 2%, with ongoing research aimed at further improving these figures through structural modifications and composite materials .

Organic Light-Emitting Diodes (OLEDs)

This compound has also been investigated for its application in OLEDs. Its properties make it suitable for use in the emission layers of these devices.

Key Insights:

  • Emission Characteristics : The compound exhibits strong photoluminescence, which is essential for the efficiency of OLEDs. Its ability to emit light at specific wavelengths can be tailored by modifying its structure .
  • Material Stability : Quinoline derivatives are noted for their thermal and chemical stability, making them ideal candidates for long-lasting OLED applications. Their stability under operational conditions contributes to the overall longevity and performance of OLED devices .

Biomedical Applications

The potential biomedical applications of this compound are being explored, particularly in drug development and therapeutic uses.

Research Highlights:

  • Antimicrobial Activity : Preliminary studies indicate that quinoline derivatives possess antimicrobial properties, making them candidates for developing new antibacterial agents .
  • Cancer Research : There is ongoing research into the efficacy of quinoline-based compounds as anticancer agents. The structural features of this compound may contribute to selective toxicity against cancer cells while minimizing effects on normal cells .

Mechanism of Action

Comparison with Similar Compounds

Comparison: 3-(Quinolin-3-yl)acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in both research and industry .

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

3-quinolin-3-ylprop-2-enoic acid

InChI

InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-8H,(H,14,15)

InChI Key

YBIWIEFOLKWDNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

80 g of 3-quinoline carboxaldehyde, 85 g of malonic acid and 6.50 g of piperidine were added to 350 ml of pyridine, and stirred at 100° C. for 3 hours. After mixing with 1000 ml of distilled water, concentrated HCl was added thereto until pH of the solution became 4.8, and stirred for 1 hour. The resulting solid was filtrated under a reduced pressure, washed with 1500 ml of distilled water, and dried for 15 to 40 hours to obtain 96 g of the title compound as a white solid (yield 95%).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

1.006 g (6.4 mmol) of quinoline-3-carbaldehyde were dissolved in 10 ml of pyridine and 0.794 g (7.6 mmol) of malonic acid and 54 mg (0.6 mmol) of piperidine were added. The resulting solution was boiled under reflux for 6 h. The solution was allowed to cool to room temperature and kept for 16 h whereupon the product precipitated. The product was isolated by filtration. Yield: 0.765 g.
Quantity
1.006 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.794 g
Type
reactant
Reaction Step Two
Quantity
54 mg
Type
reactant
Reaction Step Two

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